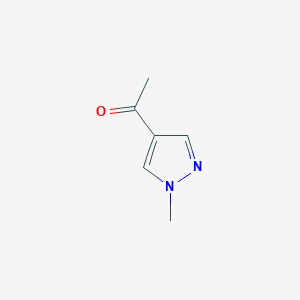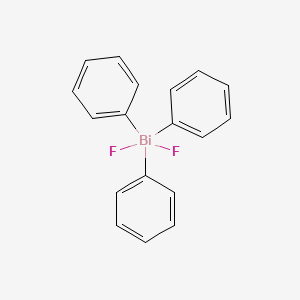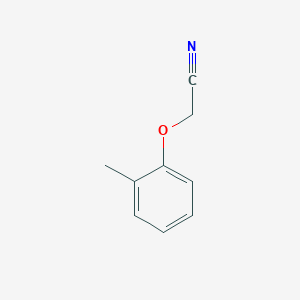
1-(1-methyl-1H-pyrazol-4-yl)ethanone
Übersicht
Beschreibung
The compound 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often characterized by their nitrogen-containing five-membered ring structure and have been the subject of various studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds has been reported using different techniques and starting materials, such as 1,3,4-thiadiazolyl ethanone, which was used to synthesize a range of heterocyclic compounds including thiadiazoles, pyranones, and pyrazoles . Although the specific synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction studies. For example, a structurally similar compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, was crystallized and its structure was confirmed through such techniques . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a carbonyl group in these compounds makes them susceptible to nucleophilic attacks, as indicated by molecular electrostatic potential studies . These reactions can be exploited to further modify the pyrazole core and introduce additional functional groups that may enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopy, such as FT-IR, can provide insights into the functional groups present in the molecule . Theoretical calculations, including HOMO-LUMO analysis, can predict the electronic properties of the compound, such as charge transfer and reactivity . Additionally, the nonlinear optical properties of these compounds can be evaluated, which may have implications for their use in materials science .
Case Studies
Molecular docking studies have been used to predict the interaction of pyrazole derivatives with biological targets. For example, certain derivatives have shown potential inhibitory activity against kinesin spindle protein (KSP) and triosephosphate isomerase (TPII), suggesting their possible use as anticancer agents . These studies are important for guiding the development of new therapeutic agents based on the pyrazole scaffold.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 1-(1H-pyrazol-4-yl)ethanone, known as 4-acetylpyrazole, has been a subject of interest in the field of organic chemistry for its potential in synthesizing diverse compounds. Smolyar (2010) explored the transformations of related compounds in reactions with hydrazine, leading to various derivatives (Smolyar, 2010). Frey, Schoeller, and Herdtweck (2014) investigated the solid-state and electronic structure of 4-acetylpyrazole, revealing insights into its molecular assembly and interactions (Frey, Schoeller, & Herdtweck, 2014).
Antimicrobial and Antiviral Activity
- 1-(1H-pyrazol-4-yl)ethanone derivatives have shown promising results in antimicrobial and antiviral research. Liu et al. (2012) synthesized novel derivatives with significant fungicidal activity (Liu et al., 2012). Similarly, Bondock, Khalifa, and Fadda (2011) and Asif et al. (2021) reported the synthesis of derivatives exhibiting notable antibacterial and antifungal properties (Bondock, Khalifa, & Fadda, 2011) (Asif, Alghamdi, Alshehri, & Kamal, 2021). Attaby et al. (2006) synthesized heterocyclic compounds with potential anti-HSV1 and anti-HAV-MBB activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Insecticidal and Fungicidal Properties
- The derivatives of 1-(1H-pyrazol-4-yl)ethanone have been explored for insecticidal and fungicidal applications. Halim et al. (2020) synthesized pyrazole-based derivatives with significant mortality against certain insect species (Halim, Ramadan, Rizk, & El-Hashash, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
- One study evaluated hydrazine-coupled pyrazole derivatives (including this compound) for antileishmanial and antimalarial activities . Compound 13 displayed superior antipromastigote activity against Leishmania aethiopica, suggesting a potential target within the parasite.
- A molecular docking study on Lm-PTR1 (a Leishmania enzyme) suggested that compound 13 binds effectively, contributing to its antileishmanial activity .
Target of Action
Mode of Action
Result of Action
The hydrazine-coupled pyrazole derivatives hold promise as potential antileishmanial and antimalarial agents . 🌟
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINVCRAZGLSROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394006 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37687-18-6 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)









![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)
